molecular formula C6H13Cl2N B3271460 4-Chloro-cyclohexylamine hydrochloride CAS No. 54916-24-4

4-Chloro-cyclohexylamine hydrochloride

Cat. No.: B3271460
CAS No.: 54916-24-4
M. Wt: 170.08 g/mol
InChI Key: ZTDAZNVQTYQXAD-UHFFFAOYSA-N
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Description

4-Chloro-cyclohexylamine hydrochloride is a chemical compound with the CAS Number: 54916-24-4 and Linear Formula: C6H13Cl2N . It is used in various applications in the field of chemistry .


Synthesis Analysis

Cyclohexylamine, a related compound, is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . A preparation method of trans-4-methyl cyclohexylamine, another related compound, involves using trans-4-methyl cyclohexanecarboxylic acid as raw materials .


Molecular Structure Analysis

The molecular structure of cyclohexylamine, a related compound, is provided in various databases . The molecular formula of this compound is C6H13Cl2N .


Chemical Reactions Analysis

Arylamines, which include cyclohexylamine, undergo substitution reactions that are catalyzed by cuprous salts, known as Sandmeyer reactions . Fluoride substitution occurs on treatment with BF4(-), a reaction known as the Schiemann reaction .

Safety and Hazards

Cyclohexylamine, a related compound, is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the field of cyclohexylamine research involve improving the synthesis methods. For example, a one-step process for the synthesis of cyclohexylamine from benzene, hydroxylamine, and hydrogen under mild conditions has been investigated . This method is more suitable for industrialized production of products .

Mechanism of Action

Target of Action

4-Chloro-cyclohexylamine hydrochloride is a chemical compound used as a reagent in organic synthesis This reaction involves the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

In this reaction, cyclohexylamine acts as a nucleophile, donating electrons to form new bonds

Biochemical Pathways

This reaction is a key step in many synthetic pathways, leading to the formation of various organic compounds .

Properties

IUPAC Name

4-chlorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDAZNVQTYQXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615708
Record name 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54916-24-4
Record name NSC164690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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